molecular formula C27H35N3O2 B13385727 (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide

(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide

Cat. No.: B13385727
M. Wt: 433.6 g/mol
InChI Key: MAKMQGKJURAJEN-UHFFFAOYSA-N
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Description

(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide] typically involves multiple steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction involving isobenzofuran and piperidine derivatives.

    Introduction of the pyrrolidine ring: This step involves the reaction of the spirocyclic intermediate with a suitable pyrrolidine derivative.

    Final coupling reaction: The final step involves coupling the intermediate with a phenylmethyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylmethyl group can lead to benzaldehyde, while reduction of the carbonyl group can lead to secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spirocyclic compounds.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure could play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,4’-piperidine]: Another spirocyclic compound with potential medicinal applications.

    Spiro[indoline-3,4’-piperidine]: Known for its biological activity and use in drug development.

Uniqueness

(2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4’-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide] is unique due to its specific combination of spirocyclic and pyrrolidine structures, which could confer unique biological and chemical properties.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)

InChI Key

MAKMQGKJURAJEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4

Origin of Product

United States

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